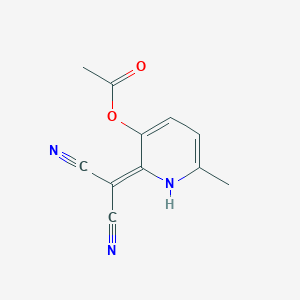
Tyrosyl-arginyl-phenylalanyl-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosyl-arginyl-phenylalanyl-glycine is a tetrapeptide composed of the amino acids tyrosine, arginine, phenylalanine, and glycine. This compound is of interest due to its potential applications in various fields such as medicine, biology, and chemistry. Its unique sequence and structure allow it to interact with specific molecular targets, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tyrosyl-arginyl-phenylalanyl-glycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (tyrosine) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid (arginine) is activated and coupled to the deprotected amine group of the first amino acid.
Repetition: Steps 2 and 3 are repeated for phenylalanine and glycine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tyrosyl-arginyl-phenylalanyl-glycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: The arginine residue can participate in nucleophilic substitution reactions due to its guanidinium group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the guanidinium group of arginine under basic conditions.
Major Products
Oxidation: Dityrosine, oxidized phenylalanine derivatives.
Reduction: Reduced forms of modified peptides.
Substitution: Substituted arginine derivatives.
Applications De Recherche Scientifique
Tyrosyl-arginyl-phenylalanyl-glycine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylalanyl-methionyl-arginyl-phenylalanyl-NH2 (FMRFamide): A neuropeptide with similar structural features but different biological functions.
Tyrosyl-D-arginyl-phenylalanyl-glycinamide: A modified version of the peptide with potential therapeutic applications.
Semaglutide: A polypeptide with a different sequence but similar peptide linkage structure.
Uniqueness
Tyrosyl-arginyl-phenylalanyl-glycine is unique due to its specific sequence and the presence of both aromatic and basic amino acids. This combination allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. Its potential therapeutic applications and role in scientific research further highlight its uniqueness.
Propriétés
| 90549-83-0 | |
Formule moléculaire |
C26H35N7O6 |
Poids moléculaire |
541.6 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H35N7O6/c27-19(13-17-8-10-18(34)11-9-17)23(37)32-20(7-4-12-30-26(28)29)25(39)33-21(24(38)31-15-22(35)36)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,19-21,34H,4,7,12-15,27H2,(H,31,38)(H,32,37)(H,33,39)(H,35,36)(H4,28,29,30)/t19-,20-,21-/m0/s1 |
Clé InChI |
VSJWLOSBQHTHCK-ACRUOGEOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)

![(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]](/img/structure/B14362018.png)
![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
![(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14362031.png)
![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)


